molecular formula C6H7N3S2 B13741161 2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine CAS No. 3169-26-4

2,3-Dihydro-5-imino-5H-1,4-dithiino(2,3-c)pyrrol-7-amine

Cat. No.: B13741161
CAS No.: 3169-26-4
M. Wt: 185.3 g/mol
InChI Key: XTFKKPTYHWLGMD-UHFFFAOYSA-N
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Description

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dithiocarbamate with a suitable amine, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

3169-26-4

Molecular Formula

C6H7N3S2

Molecular Weight

185.3 g/mol

IUPAC Name

5-imino-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-7-amine

InChI

InChI=1S/C6H7N3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2,(H3,7,8,9)

InChI Key

XTFKKPTYHWLGMD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)C(=NC2=N)N

Origin of Product

United States

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